molecular formula C12H24O B12559532 10-Methylundec-8-en-1-ol CAS No. 143211-19-2

10-Methylundec-8-en-1-ol

Cat. No.: B12559532
CAS No.: 143211-19-2
M. Wt: 184.32 g/mol
InChI Key: YWKNWGJFOPIMBB-UHFFFAOYSA-N
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Description

10-Methylundec-8-en-1-ol: is an organic compound with the molecular formula C12H24O. It is a chiral alcohol with a methyl-branched carbon skeleton and an unsaturated bond at the 8th position. This compound is known for its applications in the synthesis of insect pheromones and other chiral building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylundec-8-en-1-ol can be synthesized using cyclopropane intermediate products. The synthesis involves the formation of cyclopropane intermediates, which are then converted into the desired chiral alcohols. The reaction conditions typically include the use of specific catalysts and reagents to facilitate the formation of the cyclopropane ring and its subsequent transformation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of similar chiral alcohols often involves large-scale chemical processes that utilize efficient catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 10-Methylundec-8-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Methylundec-8-en-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Methylundec-8-en-1-ol involves its interaction with specific molecular targets and pathways. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Methylundec-10-en-1-ol
  • 3-Methylheptan-1-ol
  • 4-Methyloctan-1-ol

Comparison: 10-Methylundec-8-en-1-ol is unique due to its specific methyl-branched structure and the position of the unsaturated bond. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the methyl group and the double bond can influence the compound’s reactivity and its interactions with biological targets .

Properties

CAS No.

143211-19-2

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

10-methylundec-8-en-1-ol

InChI

InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h8,10,12-13H,3-7,9,11H2,1-2H3

InChI Key

YWKNWGJFOPIMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCCCCCCCO

Origin of Product

United States

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